2-((Bis(2-aminobenzyl)amino)methyl)aniline
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Overview
Description
2-((Bis(2-aminobenzyl)amino)methyl)aniline is an organic compound with the molecular formula C21H24N4 and a molecular weight of 332.44 g/mol . This compound is characterized by the presence of multiple amine groups attached to a benzyl framework, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Bis(2-aminobenzyl)amino)methyl)aniline typically involves the reaction of 2-aminobenzylamine with formaldehyde under controlled conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amine groups react with formaldehyde to form the desired product . The reaction conditions often include maintaining a specific temperature and pH to ensure optimal yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to consistent and high-quality product output .
Chemical Reactions Analysis
Types of Reactions
2-((Bis(2-aminobenzyl)amino)methyl)aniline undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in an acidic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in an inert atmosphere.
Substitution: Various nucleophiles; reactions often require a catalyst and specific temperature control.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted benzylamines.
Scientific Research Applications
2-((Bis(2-aminobenzyl)amino)methyl)aniline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-((Bis(2-aminobenzyl)amino)methyl)aniline involves its interaction with various molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in catalytic reactions, facilitating the transformation of substrates into desired products . The pathways involved often include nucleophilic attack, electron transfer, and coordination to metal centers.
Comparison with Similar Compounds
Similar Compounds
2,4-Bis(4-aminobenzyl)aniline: Similar structure but with different substitution patterns on the benzyl groups.
Tris(2-aminobenzyl)amine: Contains an additional amine group, leading to different reactivity and applications.
Uniqueness
2-((Bis(2-aminobenzyl)amino)methyl)aniline is unique due to its specific arrangement of amine groups, which provides distinct reactivity and binding properties. This makes it particularly useful in the synthesis of specialized organic compounds and coordination complexes .
Properties
Molecular Formula |
C21H24N4 |
---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
2-[[bis[(2-aminophenyl)methyl]amino]methyl]aniline |
InChI |
InChI=1S/C21H24N4/c22-19-10-4-1-7-16(19)13-25(14-17-8-2-5-11-20(17)23)15-18-9-3-6-12-21(18)24/h1-12H,13-15,22-24H2 |
InChI Key |
WXRQKRPHXWCUBP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN(CC2=CC=CC=C2N)CC3=CC=CC=C3N)N |
Origin of Product |
United States |
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